Cas no 1049865-92-0 (N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide)

N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide is a specialized sulfonamide derivative featuring a piperidine-2-carboxamide core with a 5-chlorothiophene sulfonyl group and a 4-acetylphenyl substituent. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its structurally diverse pharmacophores. The presence of the sulfonyl and carbonyl functionalities enhances its binding affinity and selectivity, while the chlorothiophene moiety may contribute to improved metabolic stability. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically synthesized under controlled conditions to ensure high purity and reproducibility for research applications.
N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide structure
1049865-92-0 structure
Product Name:N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
CAS No:1049865-92-0
MF:C18H19ClN2O4S2
MW:426.937461137772
CID:6430654
PubChem ID:16826691
Update Time:2025-05-21

N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
    • 1049865-92-0
    • N-(4-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
    • N-(4-acetylphenyl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide
    • AKOS024631639
    • F2254-1127
    • Inchi: 1S/C18H19ClN2O4S2/c1-12(22)13-5-7-14(8-6-13)20-18(23)15-4-2-3-11-21(15)27(24,25)17-10-9-16(19)26-17/h5-10,15H,2-4,11H2,1H3,(H,20,23)
    • InChI Key: OFIROHSEXZJQRC-UHFFFAOYSA-N
    • SMILES: N1(S(C2SC(Cl)=CC=2)(=O)=O)CCCCC1C(NC1=CC=C(C(C)=O)C=C1)=O

Computed Properties

  • Exact Mass: 426.0474771g/mol
  • Monoisotopic Mass: 426.0474771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 659
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 120Ų

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Additional information on N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide

Introduction to N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide (CAS No. 1049865-92-0)

N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide (CAS No. 1049865-92-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a convergence of multiple chemical functionalities, making it a subject of intense research interest. The presence of both acetyl and sulfonyl groups, coupled with the thiophene ring system, endows this molecule with unique physicochemical properties that are highly relevant to drug discovery and development.

The molecular framework of N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide incorporates several key pharmacophoric elements that are frequently explored in the design of bioactive molecules. The acetyl group, attached to a phenyl ring, contributes to the lipophilicity and potential for hydrogen bonding interactions, while the sulfonyl moiety enhances electrophilicity and binding affinity to biological targets. The thiophene ring, a heterocyclic component known for its stability and biological activity, further diversifies the compound's chemical profile.

In recent years, there has been a growing emphasis on the development of novel therapeutic agents that leverage structural diversity to achieve higher efficacy and reduced side effects. N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide fits well within this paradigm, as its multifaceted structure allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. The compound's potential as an intermediate in synthetic chemistry has been recognized by researchers seeking to develop new classes of drugs targeting various diseases.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. The sulfonylpiperidine scaffold is particularly noteworthy, as it has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, derivatives of piperidine sulfonyl compounds have shown promise in the treatment of neurological disorders, cardiovascular diseases, and inflammatory conditions. The incorporation of a chlorothiophene moiety into the structure introduces additional opportunities for functionalization, enabling the synthesis of analogs with enhanced biological activity.

The synthesis of N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide involves a series of well-defined chemical transformations that highlight the expertise required in modern organic synthesis. Key steps typically include condensation reactions, sulfonylation processes, and ring-closure mechanisms that are critical for constructing the desired molecular architecture. The precision required in these synthetic routes underscores the importance of advanced techniques such as chromatography and spectroscopic analysis in ensuring high yields and purity.

Recent advancements in computational chemistry have further accelerated the exploration of this compound's potential applications. Molecular modeling studies have been instrumental in predicting how N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide interacts with biological targets at the atomic level. These insights have guided experimental efforts toward optimizing lead compounds for clinical development. Additionally, virtual screening techniques have been employed to identify novel derivatives with improved pharmacological profiles.

The compound's relevance extends beyond academic research, as it represents a valuable building block for industrial applications in drug manufacturing. Pharmaceutical companies are increasingly interested in accessing high-quality intermediates like this one to streamline their development pipelines. The ability to produce N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide on a scalable basis is crucial for meeting market demands and ensuring cost-effective production.

Ethical considerations also play a significant role in the development and use of such compounds. Responsible research practices emphasize transparency in methodologies and adherence to regulatory standards to ensure safety and efficacy. Collaborative efforts between academic institutions and industry partners are essential for fostering innovation while maintaining ethical integrity throughout the drug discovery process.

The future prospects for N-(4-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide are promising, given its structural features and potential therapeutic applications. Ongoing research aims to uncover new derivatives with enhanced properties through rational design principles. As our understanding of molecular interactions continues to evolve, this compound is likely to remain at the forefront of pharmaceutical innovation.

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